molecular formula C21H17ClFN5O2S B2980201 N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105202-47-8

N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2980201
CAS No.: 1105202-47-8
M. Wt: 457.91
InChI Key: CCURTSMDIGFTMD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a heterocyclic thioacetamide derivative featuring a pyrazolo[3,4-d]pyridazine core substituted with 4-fluorophenyl and methyl groups. The thioacetamide bridge links this core to a 5-chloro-2-methoxyphenyl moiety.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN5O2S/c1-12-16-10-24-28(15-6-4-14(23)5-7-15)20(16)21(27-26-12)31-11-19(29)25-17-9-13(22)3-8-18(17)30-2/h3-10H,11H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCURTSMDIGFTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), cytotoxicity data, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20_{20}H16_{16}ClFN6_{6}O2_{2}S
  • Molecular Weight : 458.9 g/mol
  • CAS Number : 863457-75-4

The structure features a chloro and methoxy group on the phenyl ring, which may influence its biological activity through electronic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity can be assessed using various cancer cell lines:

Cell Line IC50_{50} (µM) Reference Compound IC50_{50} Reference (µM)
MCF-7 (Breast)10.39Doxorubicin19.35
HCT-116 (Colon)6.90Doxorubicin11.26
A549 (Lung)Data not availableDoxorubicin23.47

The compound demonstrated significant cytotoxicity against the MCF-7 and HCT-116 cell lines, with IC50_{50} values lower than that of doxorubicin, a standard chemotherapeutic agent .

The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances its potency by stabilizing reactive intermediates or influencing receptor binding affinities.

Structure-Activity Relationship (SAR)

Research indicates that substituents on the phenyl and pyrazolo[3,4-d]pyridazine moieties significantly affect biological activity:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents generally exhibit higher cytotoxicity.
  • Substituent Positioning : The position of substituents on the phenyl ring can alter the compound's interaction with biological targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds in clinical settings:

  • Study on Thiazolopyridazine Derivatives : This study compared various derivatives to identify those with superior anticancer properties. Results indicated that specific modifications led to enhanced activity against multiple cancer cell lines .
  • Lead Optimization Studies : Research focusing on optimizing lead compounds for anti-trypanosomal activity revealed that structural modifications could significantly improve both potency and pharmacokinetic profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thioacetamide derivatives with heterocyclic cores. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Key Features
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide (Target) Pyrazolo[3,4-d]pyridazine 4-Fluorophenyl, 4-methyl, 5-chloro-2-methoxyphenyl Not Provided Rigid pyridazine core; chloro and methoxy groups enhance lipophilicity
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 566188-43-0) 1,2,4-Triazole Thiophen-2-yl, trifluoromethylphenyl 477.9 Triazole core increases hydrogen-bonding potential; trifluoromethyl enhances metabolic stability
N-(5-chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (CAS: 899759-80-9) Dihydropyrazine 3,4-Difluorophenyl 437.8 Partially saturated pyrazine ring; difluorophenyl improves electron-withdrawing effects
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide (CAS: 476485-80-0) 1,2,4-Triazole 4-Chlorophenyl, indazole 506.0 Indazole moiety may enhance kinase inhibition; chlorophenyl increases hydrophobicity

Key Research Findings

(i) Impact of Core Heterocycle

  • 1,2,4-Triazole (CAS: 566188-43-0) : The triazole core enables diverse hydrogen-bonding interactions, making it suitable for antimicrobial applications .

(ii) Substituent Effects

  • Chloro and Methoxy Groups: The 5-chloro-2-methoxyphenyl moiety in the target compound likely increases membrane permeability compared to non-halogenated analogs .

Limitations and Data Gaps

  • Physical properties (e.g., melting point, solubility) and biological activity data for the target compound are unavailable in the provided evidence, mirroring gaps in analogs like CAS: 899759-80-9 .
  • Comparative pharmacokinetic studies between pyridazine and triazole derivatives are needed to validate structure-activity relationships.

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